molecular formula C17H14FN3OS2 B12133112 4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B12133112
M. Wt: 359.4 g/mol
InChI Key: DCLXVSOGGUVFDR-UHFFFAOYSA-N
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Description

4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique thiazole ring structure, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and an appropriate nucleophile.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the carboxamide group.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are being explored for developing new drugs, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4-fluorobenzyl)benzamide
  • 4-amino-N-(4-fluorobenzyl)-3-methylbenzamide

Uniqueness

4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to its specific thiazole ring structure and the presence of the fluorobenzyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H14FN3OS2

Molecular Weight

359.4 g/mol

IUPAC Name

4-amino-N-[(4-fluorophenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H14FN3OS2/c18-12-8-6-11(7-9-12)10-20-16(22)14-15(19)21(17(23)24-14)13-4-2-1-3-5-13/h1-9H,10,19H2,(H,20,22)

InChI Key

DCLXVSOGGUVFDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=C(C=C3)F)N

Origin of Product

United States

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